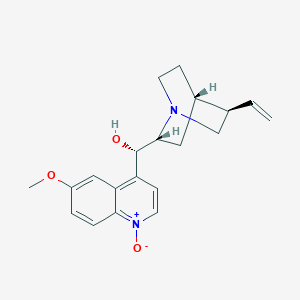
Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- is a derivative of the cinchona alkaloids, which are naturally occurring compounds found in the bark of the cinchona tree. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. The compound is a modified version of these alkaloids, featuring a methoxy group and an oxide group, which may alter its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- typically involves the modification of naturally occurring cinchona alkaloids. One common method includes the selective oxidation of the cinchona alkaloid to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of cinchona alkaloids followed by chemical modification. The extraction process involves the use of solvents to isolate the alkaloids from the cinchona bark, followed by purification steps such as crystallization or chromatography. The subsequent chemical modification steps are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can revert the compound to its hydroxyl form.
科学研究应用
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Studied for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic infections.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its chiral properties.
作用机制
The mechanism of action of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- involves its interaction with biological targets such as enzymes and receptors. The methoxy and oxide groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Cinchonan-9-ol, 6’-methoxy-: Lacks the oxide group, which may result in different chemical and biological properties.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-: A dihydro derivative with potentially different reactivity and biological activity.
Cinchonan-6’,9-diol, 10,11-dihydro-, 1’-oxide, (9S)-: Another oxide derivative with different substitution patterns.
Uniqueness
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- is unique due to the presence of both the methoxy and oxide groups, which may confer distinct chemical reactivity and biological activity compared to other cinchona derivatives. This uniqueness makes it valuable in various scientific and industrial applications.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19+,20-/m0/s1 |
InChI 键 |
GBBIANHNFAPFOH-LHHVKLHASA-N |
手性 SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
规范 SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


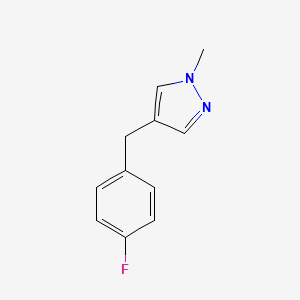
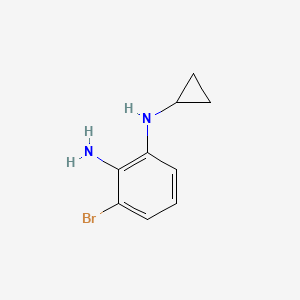
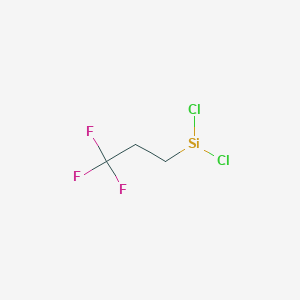
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
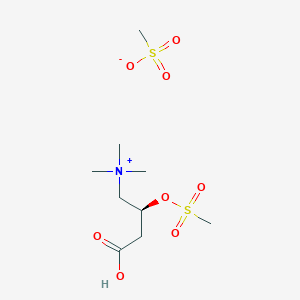
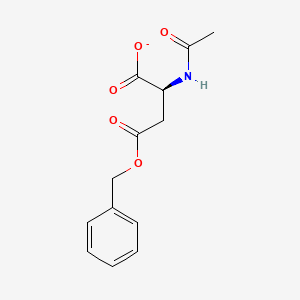
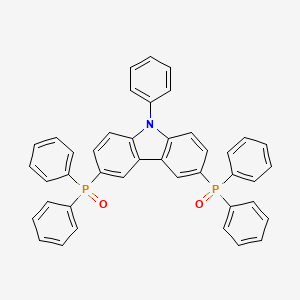

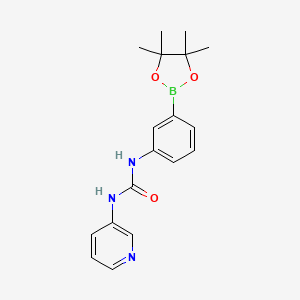
![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
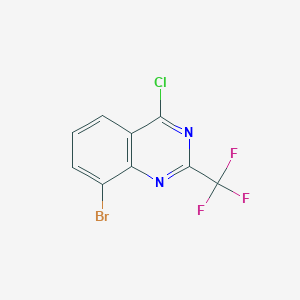
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
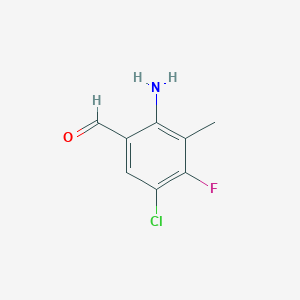
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
